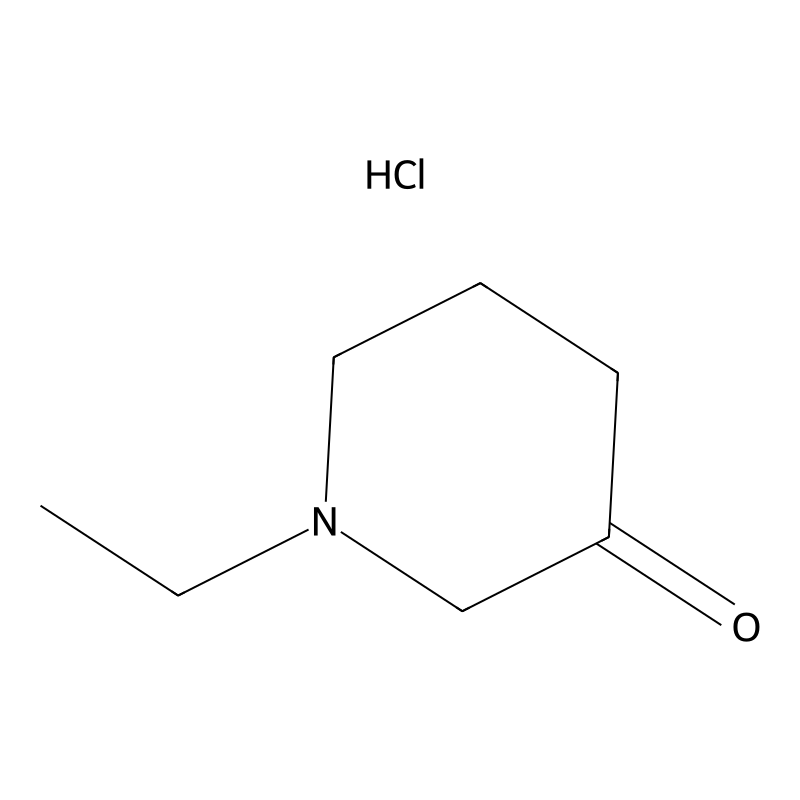1-Ethylpiperidin-3-one hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Synthesis and Characterization:
1-Ethylpiperidin-3-one hydrochloride is a chemical compound with the formula C₂H₁₅N₂O HCl. It is a white crystalline solid that is soluble in water and methanol. The synthesis of 1-Ethylpiperidin-3-one hydrochloride has been described in scientific literature, with various methods reported using different starting materials and reaction conditions [].
Potential Applications:
Research suggests that 1-Ethylpiperidin-3-one hydrochloride may have potential applications in various scientific fields, including:
- Medicinal Chemistry: This compound has been investigated for its potential as a building block in the synthesis of more complex molecules with potential therapeutic properties [].
- Material Science: Studies have explored the use of 1-Ethylpiperidin-3-one hydrochloride as a precursor for the development of new ionic liquids, which are salts with unique properties that have applications in various fields, such as catalysis and electrochemistry [].
- Biological Research: 1-Ethylpiperidin-3-one hydrochloride has been used as a reference compound in studies investigating the activity of enzymes involved in the metabolism of certain drugs [].
1-Ethylpiperidin-3-one hydrochloride is a chemical compound with the molecular formula C₇H₁₄ClNO. It is classified as a piperidinone, which is a derivative of piperidine featuring a ketone functional group at the 3-position. The compound appears as a white to off-white crystalline solid and is soluble in water and organic solvents, making it useful in various chemical applications. Its structure includes a piperidine ring with an ethyl group attached to the nitrogen atom, contributing to its unique properties and reactivity .
- Nucleophilic Addition: The carbonyl group in 1-ethylpiperidin-3-one can undergo nucleophilic addition reactions, where nucleophiles attack the carbon atom of the carbonyl, leading to the formation of alcohols or other derivatives.
- Reduction Reactions: The ketone functionality can be reduced to form secondary alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
- Condensation Reactions: It can react with aldehydes or other carbonyl compounds in condensation reactions, potentially forming imines or enamines.
These reactions highlight its potential utility in organic synthesis and medicinal chemistry .
Several synthesis methods for 1-ethylpiperidin-3-one hydrochloride have been reported:
- Cyclization of Ethylamine and Acetylacetone:
- Ethylamine reacts with acetylacetone under acidic conditions to form 1-ethylpiperidin-3-one.
- This method typically involves heating the reactants together, followed by hydrolysis to yield the hydrochloride salt.
- Reduction of 1-Ethylpiperidin-3-one:
- The ketone can be synthesized first and then reduced using reducing agents like sodium borohydride or lithium aluminum hydride to obtain the hydrochloride form.
These methods illustrate the compound's accessibility for research and industrial applications .
1-Ethylpiperidin-3-one hydrochloride has potential applications in various fields:
- Pharmaceutical Industry: Due to its biological activity, it may serve as a scaffold for developing new drugs targeting CNS disorders or infections.
- Chemical Synthesis: It is used as an intermediate in synthesizing more complex organic molecules, particularly in medicinal chemistry.
- Research: Its unique properties make it a subject of interest in academic research focused on organic synthesis and pharmacology .
Interaction studies involving 1-ethylpiperidin-3-one hydrochloride primarily focus on its binding affinity to various receptors and enzymes. Research indicates that:
- It may interact with neurotransmitter receptors such as serotonin and dopamine receptors, potentially influencing mood and behavior.
- Studies on its antimicrobial properties suggest interactions with bacterial cell membranes or specific metabolic pathways.
Further exploration is needed to fully understand its interaction profile and potential therapeutic uses .
Several compounds share structural similarities with 1-ethylpiperidin-3-one hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| 1-Methylpiperidin-3-one | C₇H₁₅NO | Exhibits similar biological activities; methyl group instead of ethyl. |
| 4-Ethylpiperidine | C₇H₁₅N | Lacks the carbonyl group; primarily studied for CNS effects. |
| 1-Pyrrolidin-3-one | C₄H₇NO | Smaller ring structure; different reactivity but similar applications. |
These compounds highlight the uniqueness of 1-ethylpiperidin-3-one hydrochloride due to its specific functional groups and potential biological activities that may not be present in its analogs .






